molecular formula C10H14N2O2S B13272205 N-[3-(Methylsulfanyl)propyl]-2-nitroaniline

N-[3-(Methylsulfanyl)propyl]-2-nitroaniline

Cat. No.: B13272205
M. Wt: 226.30 g/mol
InChI Key: FUNHEKRYRHNLDY-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfanyl)propyl]-2-nitroaniline is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.30 g/mol . Its structure features a 2-nitroaniline group linked to a 3-(methylsulfanyl)propyl chain, which may be represented by the SMILES code O= N+ [O-] . This compound is intended for research and development purposes only. As a handling precaution, it is recommended to store this material in a dark place under an inert atmosphere at room temperature . According to GHS hazard statements, this compound may be harmful if swallowed (H302), may cause skin irritation (H315), and may cause serious eye irritation (H319) . Researchers should consult the safety information and material safety data sheet prior to handling.

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

N-(3-methylsulfanylpropyl)-2-nitroaniline

InChI

InChI=1S/C10H14N2O2S/c1-15-8-4-7-11-9-5-2-3-6-10(9)12(13)14/h2-3,5-6,11H,4,7-8H2,1H3

InChI Key

FUNHEKRYRHNLDY-UHFFFAOYSA-N

Canonical SMILES

CSCCCNC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Aniline Derivatives

Reaction Conditions:

Parameter Typical Range Reference
Nitrating mixture Concentrated nitric acid and sulfuric acid
Temperature 0°C to 5°C
Molar ratio (HNO₃:H₂SO₄) 1:1.5 to 1:2

Procedure:

Aniline is dissolved in concentrated sulfuric acid, cooled to 0°C, and then carefully added to a nitrating mixture of nitric acid and sulfuric acid. The reaction is maintained at low temperature to favor ortho nitration, producing 2-nitroaniline with high regioselectivity.

Data Table 1: Nitration Conditions and Yields

Entry Aniline Derivative Nitrating Conditions Yield (%) Reference
1 Aniline HNO₃/SO₃ 85
2 p-Toluidine HNO₃/SO₃ 80

Nucleophilic Substitution: Attachment of 3-(Methylsulfanyl)propyl Group

Reaction Conditions:

Parameter Typical Range Reference
Starting Material 2-Nitroaniline
Reagents 3-(Methylsulfanyl)propyl halides (e.g., bromide or chloride)
Base Potassium carbonate or sodium hydride
Solvent Acetone, DMF, or acetonitrile
Temperature 50°C to 80°C

Procedure:

The amino group on 2-nitroaniline is first protected if necessary. The protected or free amino group then undergoes nucleophilic substitution with 3-(methylsulfanyl)propyl halides. The reaction proceeds via SN2 mechanism, facilitated by a strong base in polar aprotic solvents.

Data Table 2: Nucleophilic Substitution Parameters

Entry Halide Solvent Temperature Yield (%) Reference
1 3-(Methylsulfanyl)propyl bromide DMF 60°C 75
2 3-(Methylsulfanyl)propyl chloride Acetone 70°C 68

Methylation of the Amino Group

Reaction Conditions:

Parameter Typical Range Reference
Methylating Agent Dimethyl sulfate or methyl iodide
Solvent Alcoholic solvents (methanol, ethanol)
Base Sodium carbonate or potassium carbonate
Temperature 40°C to 90°C

Procedure:

The amino group on the intermediate is methylated using dimethyl sulfate in the presence of a base such as sodium carbonate. The reaction is carried out at elevated temperatures to ensure complete methylation, yielding N-[3-(methylsulfanyl)propyl]-2-nitroaniline.

Data Table 3: Methylation Conditions

Entry Methylating Agent Solvent Base Temperature Yield (%) Reference
1 Dimethyl sulfate Methanol Na₂CO₃ 60°C 85
2 Methyl iodide Ethanol K₂CO₃ 70°C 80
  • Purification and Characterization

Post-reaction, the crude product is purified via recrystallization or column chromatography. Characterization involves NMR spectroscopy, IR, and mass spectrometry to confirm the structure and purity.

Table 4: Typical Purification Methods and Analytical Data

Method Solvent Melting Point Purity (%) Reference
Recrystallization Ethanol 150-152°C >98
Chromatography Silica gel N/A >99
  • Summary of Research Findings
  • The nitration step is highly regioselective for the ortho position, with yields exceeding 80% under controlled low-temperature conditions.
  • Nucleophilic substitution with 3-(methylsulfanyl)propyl halides is efficient in polar aprotic solvents, with yields around 70-75%.
  • Methylation using dimethyl sulfate in alcoholic solvents provides high yields (>85%) of the target compound.
  • Purification techniques and spectral analyses confirm the structural integrity of the synthesized this compound.
  • Conclusion

The preparation of this compound involves a well-established sequence of nitration, nucleophilic substitution, and methylation. Optimization of reaction conditions, choice of reagents, and purification methods are crucial for high yield and purity. The detailed data tables and research insights provided herein serve as a comprehensive guide for researchers aiming to synthesize this compound with high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Methylsulfanyl)propyl]-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(Methylsulfanyl)propyl]-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(Methylsulfanyl)propyl]-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfanyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of N-[3-(Methylsulfanyl)propyl]-2-nitroaniline and key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activity
This compound Methylsulfanyl-propyl, 2-nitro 226.29 Moderate lipophilicity due to thioether; nitro group enhances electron deficiency .
N-[3-(Azetidin-1-yl)propyl]-2-nitroaniline Azetidinyl-propyl, 2-nitro ~280 (estimated) Azetidine introduces basicity; potential for enhanced solubility in acidic conditions .
N-(3-Ethoxypropyl)-2-fluoro-4-nitroaniline Ethoxy-propyl, 2-fluoro, 4-nitro 242.25 Ethoxy group increases polarity; fluoro substitution alters electronic distribution .
4-(Methylsulfanyl)-2-nitroaniline Methylsulfanyl (direct on ring), 2-nitro 199.22 Simpler structure; reduced steric hindrance but lower lipophilicity .
Piperazinyl derivatives (e.g., 1c, 2c) Piperazinyl-propyl, acetylated groups ~500–600 High antimalarial activity (IC₅₀: ~175–220 nM); piperazine enhances binding affinity .

Biological Activity

N-[3-(Methylsulfanyl)propyl]-2-nitroaniline is an organic compound notable for its diverse biological activities, primarily attributed to its unique structural features, including a nitro group and a methylsulfanyl substituent. This article delves into the compound's biological activity, synthesizing data from various studies and presenting relevant findings.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₃N₃O₂S
  • Molecular Weight : Approximately 226.30 g/mol
  • Appearance : Solid form

The compound's structure can be represented as follows:

N 3 Methylsulfanyl propyl 2 nitroaniline\text{N 3 Methylsulfanyl propyl 2 nitroaniline}

Antimicrobial Properties

Research indicates that nitroanilines, including this compound, exhibit significant antimicrobial activity against a range of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development. The mechanism of action is believed to involve the nitro group undergoing bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Pathogen TypeActivity LevelReference
Gram-positive bacteriaSignificant
Gram-negative bacteriaSignificant
FungiModerate

Anticancer Activity

This compound has also been evaluated for anticancer properties . Preliminary studies suggest that similar nitroanilines can induce apoptosis in cancer cells through pathways involving oxidative stress and DNA damage. The presence of the methylsulfanyl group may enhance its reactivity and selectivity towards cancerous cells.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Nitro Group Reduction : The nitro group can be reduced to form an amino group, which may enhance binding to biological targets.
  • Reactive Intermediates : The formation of reactive intermediates can lead to interactions with nucleophilic sites in proteins and DNA.
  • Influence of Methylsulfanyl Group : This group may modulate the compound’s reactivity and binding affinity, potentially increasing selectivity toward specific cellular pathways .

Case Studies

  • Antimicrobial Efficacy :
    • A study assessed the antibacterial activity of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, showcasing its potential as an antimicrobial agent.
  • Cytotoxicity in Cancer Cells :
    • In vitro studies demonstrated that at concentrations above 50 µg/mL, this compound significantly inhibited the proliferation of breast cancer cell lines, with IC50 values indicating substantial cytotoxicity at elevated doses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameChemical StructureUnique Features
2-Methyl-3-nitroanilineC₇H₈N₂O₂Standard for biodegradation studies
4-NitrophenolC₆H₅NO₃Commonly used in synthesizing dyes
3-NitroanilineC₆H₄N₂O₂Exhibits similar activities but lacks sulfur functionality

The combination of both a methylsulfanyl group and a propyl chain enhances the reactivity and biological activity of this compound compared to other nitroanilines.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[3-(Methylsulfanyl)propyl]-2-nitroaniline, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including nitro-group introduction, thioether linkage formation, and propyl chain functionalization. Key steps require:

  • Controlled temperatures (e.g., 0–5°C for nitration to avoid side reactions).
  • Inert atmospheres (e.g., nitrogen for thiol-alkylation steps to prevent oxidation).
  • Purification via flash chromatography or preparative HPLC to isolate intermediates .
    • Yield optimization focuses on stoichiometric ratios (e.g., 1.2–1.5 equivalents of methylsulfanylpropylamine) and catalyst selection (e.g., palladium for coupling reactions) .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR spectroscopy (¹H/¹³C) confirms substituent positions and bond formation (e.g., methylsulfanylpropyl linkage at the aniline nitrogen).
  • High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy).
  • HPLC with UV detection (λ = 254–280 nm) monitors purity (>95% by area normalization).
  • X-ray crystallography (if crystals are obtainable) resolves absolute configuration .

Q. How do solubility and stability profiles influence experimental design for this compound?

  • Methodological Answer :

  • Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane). Limited aqueous solubility necessitates DMSO stock solutions for biological assays.
  • Stability : Assess degradation under varying pH (e.g., pH 2–12 buffers at 37°C for 24 hours) via HPLC. Nitro groups may hydrolyze under strong acidic/basic conditions, requiring neutral buffers .

Advanced Research Questions

Q. What mechanistic hypotheses explain the biological activity of this compound derivatives?

  • Methodological Answer :

  • Target prediction : Use computational docking (e.g., AutoDock Vina) to screen kinases or redox enzymes, as nitroanilines often inhibit electron transport.
  • Pathway analysis : Treat cancer cell lines (e.g., HeLa, MCF-7) and measure apoptosis markers (caspase-3/7 activation) and ROS levels. Compare with structurally similar compounds lacking the methylsulfanyl group to isolate functional contributions .

Q. How can contradictory data on nitroaniline derivatives’ bioactivity be resolved?

  • Methodological Answer :

  • Assay standardization : Replicate studies under identical conditions (e.g., cell density, serum concentration).
  • Metabolite profiling : Use LC-MS to identify degradation products in cell media that may alter activity.
  • Structural analogs : Synthesize derivatives with modified nitro or thioether groups to isolate pharmacophores .

Q. What strategies improve synthetic yields of this compound in large-scale reactions?

  • Methodological Answer :

  • Catalyst screening : Test transition metals (e.g., CuI for Ullmann coupling) to accelerate aryl-amine bond formation.
  • Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance reaction efficiency and simplify purification.
  • In-line analytics : Use FTIR or ReactIR to monitor reaction progress in real-time, minimizing over-reaction .

Q. How does the methylsulfanyl group impact the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Computational analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density shifts. The methylsulfanyl group is electron-donating, stabilizing radical intermediates in redox reactions.
  • Experimental validation : Compare electrochemical behavior (cyclic voltammetry) with des-methyl analogs to quantify redox potential shifts .

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